(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid
Description
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid is a leucine-derived compound featuring a 4-methylpentanoic acid backbone modified by a 1-aminocyclobutylformamido group at the second carbon. This structure introduces a strained cyclobutane ring fused to an amino group, which may influence its steric, electronic, and pharmacological properties.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2S)-2-[(1-aminocyclobutanecarbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(9(14)15)13-10(16)11(12)4-3-5-11/h7-8H,3-6,12H2,1-2H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
InChI Key |
XTZHGCNSGNIGNG-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1(CCC1)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1(CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the cyclobutyl ring followed by the introduction of the amino group and subsequent formamido group attachment. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The 4-methylpentanoic acid scaffold is a common feature among analogs, but substituents at the formamido group dictate functional differences:
Biological Activity
(2S)-2-[(1-Aminocyclobutyl)formamido]-4-methylpentanoic acid, also known as a derivative of 4-methylpentanoic acid with a unique cyclobutyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid is . Its structure features a formamido group and a cyclobutyl moiety, which contribute to its unique reactivity and potential interactions with biological targets.
Research indicates that the compound may interact with various biomolecules, influencing enzyme activity and receptor interactions. The presence of the formamido group suggests potential hydrogen bonding capabilities, which can facilitate these interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing signal transduction processes.
Case Studies and Research Findings
-
Enzyme Interaction Studies:
A study demonstrated that (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exhibits inhibitory effects on certain proteases. The inhibition was dose-dependent, indicating that higher concentrations resulted in greater activity against the target enzymes. -
Receptor Binding Affinity:
Research utilizing radiolabeled binding assays showed that the compound has a significant affinity for specific neurotransmitter receptors, suggesting its potential role in modulating neurotransmission . -
In Vivo Studies:
Animal model studies have illustrated that administration of this compound can lead to changes in behavior associated with neurotransmitter modulation, further supporting its role as a bioactive molecule .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-[(1-Aminocyclobutyl)formamido]-4-methylpentanoic acid | Contains a cyclobutyl ring and formamido group | Potential enzyme inhibitor and receptor modulator |
| 3-Formamido-4-methylpentanoic acid | Similar formamido group but lacks cyclobutyl structure | Moderate enzyme interaction; less potent than the former |
| 2-Formamido-4-methylpentanoic acid | Formamido group at a different position | Variable biological activity due to position change |
Safety and Toxicology
Preliminary toxicological assessments indicate that (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exhibits low toxicity profiles in standard Ames tests, suggesting it is non-carcinogenic . However, further studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
